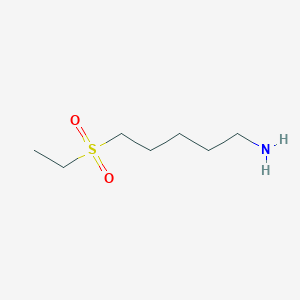

5-Ethanesulfonyl-pentylamine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of amines, which 5-Ethanesulfonyl-pentylamine is a type of, can involve several methods . These include the reduction of nitriles or amides and nitro compounds, S N 2 reactions of alkyl halides with ammonia or other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide, alkylation of potassium phthalimide followed by hydrolysis of the N ‑alkyl phthalimide (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Wissenschaftliche Forschungsanwendungen

Colorimetric Assay of Blood Coagulation Factor XIII in Plasma

5-Ethanesulfonyl-pentylamine (specifically 5-(biotinamido)pentylamine) is used in a new colorimetric assay for Factor XIII in plasma. This method uses 5-(biotinamido)pentylamine as an amine substrate to measure catalytically active Factor XIIIa by incorporating it into N,N-dimethylcasein. This approach is ideal for routine diagnostic estimation of Factor XIII because it simplifies testing, avoids radioisotopes, and allows for large-scale analysis using microtiter plates and automated plate readers (Lee, Birckbichler, & Patterson, 1988).

Photocatalytic Oxidation of Organic Compounds

In the field of environmental science, 5-Ethanesulfonyl-pentylamine is involved in the study of photocatalytic oxidation of organic compounds, including a range of primary, secondary, and tertiary amines. The research highlights the formation of ammonium and nitrate ions during the photocatalytic degradation of these compounds (Low, McEvoy, & Matthews, 1991).

Hydrogenolysis on Molybdenum-Containing Catalysts

Research in catalysis examines the conversion of pentylamine on MoO3-Al2O3 catalysts, exploring reactions like cracking, hydrocracking, and disproportionation. This research is crucial in understanding chemical processes on molybdenum-based catalysts, providing insights into chemical reaction mechanisms (Sonnemans & Mars, 1974).

Identification of Transglutaminase Substrates in HT29 Colon Cancer Cells

In cancer research, 5-(biotinamido)pentylamine is used as a probe for identifying protein substrates in HT29 colon cancer cell extracts. This biotinamine probe is crucial for studying the activity of cellular transglutaminase and understanding its role in cancer biology (Lee et al., 1992).

Parachors in Drug Design

The concept of parachors, involving molar volume and surface tension, is applied in drug design and correlated with the biological activity of drugs, including 5-substituted pentylamines. This method provides insights into how drugs interact with their targets and is helpful in predicting biological activities (Ahmad, Fyfe, & Mellors, 1975).

Eigenschaften

IUPAC Name |

5-ethylsulfonylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S/c1-2-11(9,10)7-5-3-4-6-8/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUCRTQFZWNHQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Ethanesulfonyl-pentylamine | |

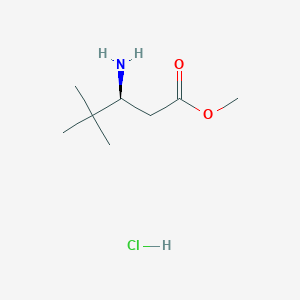

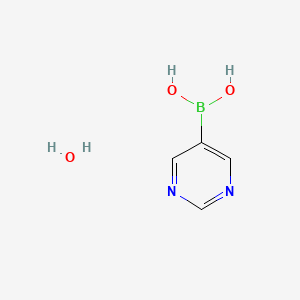

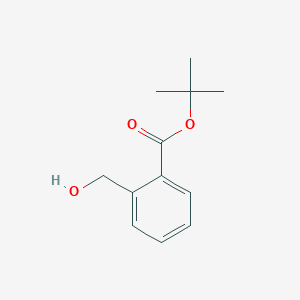

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

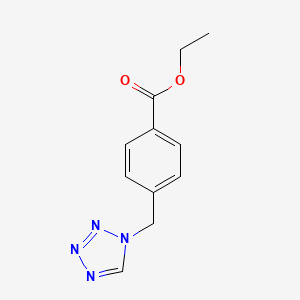

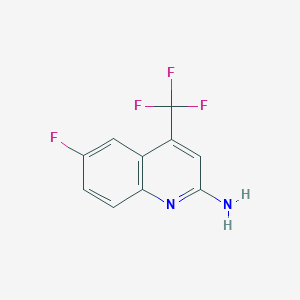

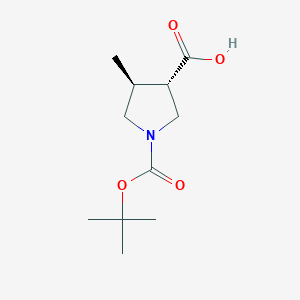

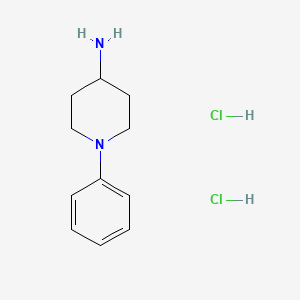

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Dimethyl-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzenesulfonamide](/img/structure/B1396511.png)

![1-Propanol, 3-[(1-methylethyl)thio]-](/img/structure/B1396525.png)

![5'-Fluorospiro[cyclopropane-1,3'-indoline]](/img/structure/B1396531.png)

![9-Acetyl-7-methyl-2-morpholino-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1396532.png)